3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid: is an organic compound characterized by the presence of a trifluorobutanoic acid moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,4-dimethylphenyl derivatives with trifluorobutanoic acid precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylacetic acid: Similar in structure but lacks the trifluorobutanoic acid moiety.
4,4,4-Trifluorobutanoic acid: Contains the trifluorobutanoic acid moiety but lacks the dimethylphenyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of the trifluorobutanoic acid moiety and the dimethylphenyl group
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7-3-4-9(5-8(7)2)10(6-11(16)17)12(13,14)15/h3-5,10H,6H2,1-2H3,(H,16,17) |
InChI Key |
UZCAOBAHAUBSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.